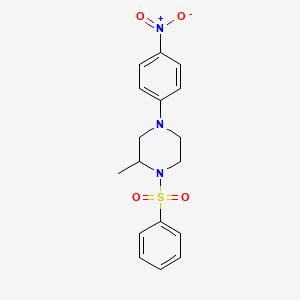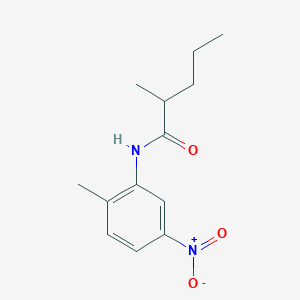
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor. It is a non-peptide compound that stimulates the secretion of growth hormone and insulin-like growth factor 1 (IGF-1) in a dose-dependent manner. MK-677 has been shown to have potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.
Mechanism of Action
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide selectively binds to the ghrelin receptor and stimulates the release of growth hormone and IGF-1. Ghrelin is a peptide hormone produced by the stomach that stimulates appetite and growth hormone secretion. 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide mimics the effects of ghrelin by binding to the ghrelin receptor and activating the growth hormone secretagogue pathway.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has been shown to increase growth hormone levels, IGF-1 levels, and lean body mass in both animal and human studies. It has also been shown to increase bone mineral density, muscle mass, and fat-free mass in animal studies. 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has been studied for its potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.
Advantages and Limitations for Lab Experiments
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has several advantages and limitations for lab experiments. One advantage is that it is a non-peptide compound that can be easily synthesized. Another advantage is that it selectively binds to the ghrelin receptor and stimulates the release of growth hormone and IGF-1. One limitation is that it may have off-target effects on other receptors. Another limitation is that it may have variable effects on different individuals.
Future Directions
There are several future directions for the study of 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide. One direction is to study its long-term effects on growth hormone levels, IGF-1 levels, and body composition. Another direction is to study its potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis. Additionally, further research is needed to determine the optimal dosage and duration of treatment for 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide.
Synthesis Methods
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide can be synthesized by several methods, including the reaction of 2-methyl-5-nitrobenzaldehyde with pentanenitrile, followed by reduction with sodium borohydride and subsequent reaction with methylamine. Another method involves the reaction of 2-methyl-5-nitrobenzaldehyde with 1,5-dibromopentane, followed by reduction with sodium borohydride and subsequent reaction with methylamine.
Scientific Research Applications
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has been studied extensively in both animal and human studies. In animal studies, it has been shown to increase bone mineral density, muscle mass, and fat-free mass. In human studies, it has been shown to increase growth hormone levels, IGF-1 levels, and lean body mass. 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has also been studied for its potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.
properties
IUPAC Name |
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-10(3)13(16)14-12-8-11(15(17)18)7-6-9(12)2/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQAEIWKLICZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)
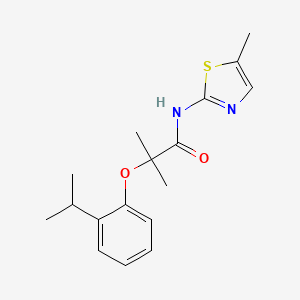
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis[N~2~-(3-isopropoxypropyl)ethanediamide]](/img/structure/B5102201.png)
![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)
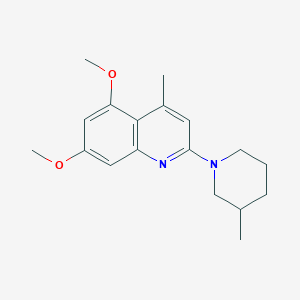
![4-(3-chloro-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102216.png)
![5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5102224.png)
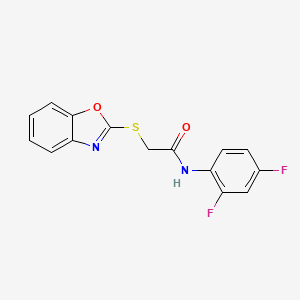
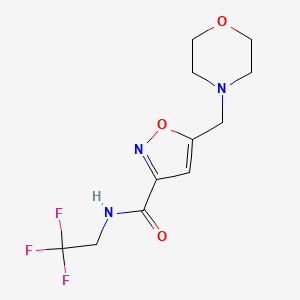
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5102240.png)
![N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide](/img/structure/B5102246.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5102247.png)
